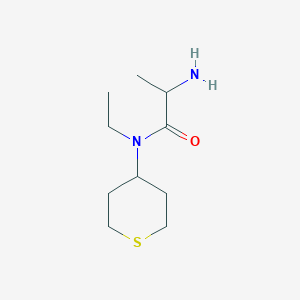

2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Description

Properties

IUPAC Name |

2-amino-N-ethyl-N-(thian-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2OS/c1-3-12(10(13)8(2)11)9-4-6-14-7-5-9/h8-9H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMMHXMHMDXKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSCC1)C(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a compound of increasing interest in medicinal chemistry and pharmacology. Its unique structural features, which include an amine, an amide group, and a tetrahydro-2H-thiopyran moiety, suggest potential biological activities that could be harnessed for therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and potential applications in drug development.

Structural Characteristics

The molecular formula of this compound is , indicating the presence of nine carbon atoms, fifteen hydrogen atoms, two nitrogen atoms, and one sulfur atom. The tetrahydrothiopyran ring contributes significantly to the compound's three-dimensional structure, which is crucial for its biological interactions.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Weight | 216.35 g/mol |

| Functional Groups | Amine, Amide |

| Ring Structure | Tetrahydro-2H-thiopyran |

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with readily available precursors such as ethylamine and tetrahydro-2H-thiopyran-4-ol.

- Reaction Conditions : Standard conditions include the use of coupling reagents like Dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Studies and Research Findings

A review of existing literature highlights several studies that have investigated the biological properties of related compounds:

- Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Neuropharmacological Effects : Research has shown that compounds with similar structural motifs can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .

- In Vitro Studies : In vitro assays have indicated that modifications to the tetrahydrothiopyran ring can enhance binding affinity to target enzymes involved in metabolic pathways .

Summary of Biological Activities

Applications in Drug Development

Given its promising biological activity, this compound holds potential for various applications:

- Therapeutic Agent : Its antimicrobial and anticonvulsant properties make it a candidate for drug development targeting infections and neurological disorders.

- Chemical Intermediate : The compound's unique structure allows it to serve as an intermediate in synthesizing other biologically active molecules.

- Research Tool : As a novel compound, it can be utilized in pharmacological research to better understand the mechanisms underlying its activity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Propanamide Derivatives

Key Observations :

- The thiopyran group in the target compound distinguishes it from derivatives with thiophene (five-membered sulfur ring) or pyridine (nitrogen-containing ring) substituents.

- The ethyl group on the amide nitrogen may improve lipophilicity compared to methyl or phenyl substituents in analogs, influencing blood-brain barrier penetration .

Pharmacological and Functional Comparisons

Anticonvulsant Activity

The target compound’s amide backbone and thiopyran moiety align with mechanisms involving sodium channel modulation, as seen in other propanamides . In contrast, compounds like 3-[(5-chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide exhibit antioxidative properties due to electron-withdrawing chloropyridyl and thiourea groups, which enhance free radical scavenging .

Antibacterial Activity

The absence of a hydrazone group in the target compound suggests divergent biological targets.

Physicochemical Properties

- Solubility : Propanamides with polar substituents (e.g., hydroxyl or carbamothioyl groups) exhibit higher solubility in polar solvents, whereas the target compound’s thiopyran and ethyl groups may favor organic solvents .

Research Findings and Limitations

- Synthesis : The target compound’s synthesis likely follows routes similar to those in , involving amide coupling and heterocyclic ring formation, with structural confirmation via NMR and elemental analysis .

- Most data are inferred from structural analogs (e.g., anticonvulsant propanamides , antioxidative derivatives ).

- Structural Optimization : The thiopyran moiety offers a template for further modification to balance lipophilicity and bioavailability, a strategy employed in drug development for CNS-active compounds .

Preparation Methods

General Synthetic Approach

The preparation of 2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide generally follows a multi-step synthetic sequence involving:

Preparation of Tetrahydro-2H-thiopyran-4-yl Intermediate

- The tetrahydrothiopyran ring is typically synthesized via cyclization reactions involving thiol-containing precursors and appropriate alkyl halides or through catalytic hydrogenation of thiopyran derivatives.

- A reported method involves the reaction of thiophenol derivatives with unsaturated acids or esters under mild conditions, followed by reduction or ring closure to form the saturated thiopyran ring.

Formation of the Amino-Propanamide Core

- The propanamide backbone with an amino group at the 2-position is prepared by amidation of 2-amino propionic acid derivatives or by direct synthesis from amino acid precursors.

- N-ethylation of the amide nitrogen is achieved through alkylation reactions using ethyl halides or ethylating agents under controlled conditions to avoid over-alkylation or side reactions.

Coupling of Tetrahydrothiopyran to Amide Nitrogen

- The key step involves the nucleophilic substitution or amide bond formation between the amino-propanamide and the tetrahydrothiopyran moiety.

- This is typically accomplished by activating the amide nitrogen or the tetrahydrothiopyran ring with coupling reagents or under catalytic conditions to enable selective bond formation.

- For example, coupling can be facilitated by carbodiimide-based reagents or using acid chlorides derived from the amino-propanamide precursor.

Purification and Characterization

- The crude product is purified by column chromatography, recrystallization, or preparative HPLC.

- Characterization is performed by NMR spectroscopy, mass spectrometry, IR spectroscopy, and melting point determination to confirm structure and purity.

Data Table Summarizing Preparation Steps and Conditions

Detailed Research Findings and Analysis

- A patent document (WO2018216823A1) describes alpha-amino amide derivatives, including compounds structurally related to this compound, highlighting synthetic routes involving amide bond formation and heterocyclic ring incorporation.

- The synthesis of thiopyran derivatives often involves the reaction of thiophenol with unsaturated acids or esters, followed by ring closure and purification steps, as demonstrated in a study on thiochroman-4-one derivatives.

- The N-ethylation step requires careful control of reaction conditions to ensure selective mono-alkylation of the amide nitrogen without affecting the amino group or the sulfur heterocycle.

- Purification strategies focus on chromatographic techniques to separate the desired product from side products and unreacted starting materials, ensuring high purity suitable for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.